4-Ethoxybenzaldehyde
Overview
Description
Cymoxanil is a foliar fungicide with protective and curative action. It is known for its contact and local systemic activity, and it also inhibits sporulation. Cymoxanil is commonly used to control Peronosporales, especially Peronospora, Phytophthora, and Plasmopara species. It is often used in combination with protectant fungicides to improve residual activity on a range of crops, including vines, hops, potatoes, tomatoes, cucurbits, and lettuce .
Preparation Methods
Cymoxanil can be synthesized through various chemical routes. One common method involves the reaction of ethyl isocyanate with 2-cyano-2-methoxyiminoacetamide. The reaction conditions typically include the use of solvents such as acetonitrile or ethyl acetate and may require catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Cymoxanil undergoes several types of chemical reactions, including:
Oxidation: Cymoxanil can be oxidized under specific conditions, leading to the formation of various degradation products.
Reduction: Reduction reactions can modify the functional groups in cymoxanil, altering its chemical properties.
Substitution: Cymoxanil can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include acids, bases, and other nucleophiles.
Cocrystallization: Cymoxanil can form cocrystals with small organic acids, such as succinic acid and salicylic acid, to enhance its chemical stability .
Scientific Research Applications
Cymoxanil has a wide range of scientific research applications:
Chemistry: Cymoxanil is used in studies related to fungicide stability and degradation. Researchers explore its chemical interactions and stability under various environmental conditions.
Biology: Cymoxanil is studied for its effects on fungal pathogens, particularly its ability to inhibit sporulation and control fungal diseases in crops.
Medicine: While primarily used in agriculture, cymoxanil’s mode of action and interactions with biological systems are of interest in medical research, particularly in understanding its potential effects on non-target organisms.
Industry: Cymoxanil is widely used in the agricultural industry to protect crops from fungal diseases, thereby improving crop yield and quality .
Mechanism of Action
Cymoxanil exerts its effects by disrupting RNA synthesis through the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of nucleotides, which are the building blocks of RNA. By inhibiting DHFR, cymoxanil effectively halts the production of RNA, leading to the death of fungal cells. This mechanism involves the direct interaction of cymoxanil with the active site of DHFR, which has been confirmed through molecular docking assays and in vitro activity assays .
Comparison with Similar Compounds
Cymoxanil is often compared with other fungicides such as metalaxyl and mefenoxam. While metalaxyl and mefenoxam are also used to control fungal diseases, cymoxanil is unique in its ability to inhibit sporulation and its local systemic activity. Additionally, cymoxanil is less prone to resistance development compared to metalaxyl, making it a valuable tool in integrated pest management strategies. Similar compounds include:
Metalaxyl: A phenylamide fungicide used to control oomycete fungi.
Mefenoxam: A more active enantiomer of metalaxyl, used for similar purposes.
Chlorothalonil: A non-systemic fungicide with protective action
Cymoxanil’s unique properties and effectiveness make it a crucial component in the management of fungal diseases in agriculture.
Properties
IUPAC Name |
4-ethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHHJNMASOIRDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022251 | |
Record name | p-Ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a sweet, floral, anise odour | |
Record name | 4-Ethoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-Ethoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
249.00 to 250.00 °C. @ 760.00 mm Hg | |
Record name | 4-Ethoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 4-Ethoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-Ethoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.078-1.084 | |
Record name | p-Ethoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10031-82-0 | |
Record name | 4-Ethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10031-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Ethoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ETHOXYBENZALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406709 | |
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Record name | Benzaldehyde, 4-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-ETHOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOW1H0F49A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-Ethoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
13 - 14 °C | |
Record name | 4-Ethoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 4-Ethoxybenzaldehyde?
A1: this compound has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. Key spectroscopic data includes:
- IR: 1681 cm-1 (C=O), 1595 cm-1 (aromatic C=C stretch), 2981 cm-1 (aromatic C-H stretch), 1155 cm-1 (aliphatic C-C stretch), 1036 cm-1 (aromatic C-O stretch), 2825 cm-1 (aliphatic C-H stretch). []
- 1H NMR: δ 9.71 (s, 1H, HC=N-), 7.06-7.91 (m, 8H, Ar-H), 4.10 (q, 2H, OCH2CH3), 1.32 (t, 3H, OCH2CH3). []
- 13C NMR: δ 158.48 (C=N, imino), 158.68 (aromatic C-O), 154.98 and 150.18 (C-N of aromatic pyridine moiety), 121.44 – 137.53 (aromatic carbons), 63.88 (aliphatic C-O), 15.22 (aliphatic C). []
Q2: What is the evidence for C-H···O hydrogen bonds in liquid this compound?
A2: Raman, FTIR, and NMR (13C and 17O) spectroscopy studies provide evidence. Temperature and solvent-dependent changes in the νCO region of vibrational spectra, along with a low magnetic field shift for the carbonyl 17O NMR peak at higher dilutions, strongly suggest C−H···O hydrogen bonds. Further evidence comes from changes in νC-H vibrational modes, 1JCH concentration dependence in NMR spectra, and ab initio calculations. []
Q3: How does this compound behave in different solvents, and how does this relate to its molecular interactions?
A3: Raman spectroscopy studies of this compound in various binary mixtures with polar and nonpolar solvents show that the wavenumber position of the carbonyl stretching vibration doesn't increase linearly with solvent concentration. This non-linearity suggests that molecular interactions, particularly the breaking of self-association of this compound molecules, play a significant role. []
Q4: Can you explain the significance of the two well-resolved components observed in the Raman spectra of this compound's carbonyl stretching vibration?
A4: The two components are attributed to the presence of hydrogen-bonded and free carbonyl groups in this compound. By studying the intensity ratio of these components in different solvents, researchers can gain insights into the dynamics of solute-solvent interactions, specifically those involving hydrogen bonding. []
Q5: How does the structure of this compound influence its vibrational dynamics in the solid state?
A5: Inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations reveal that the intramolecular potential energy barrier for methyl rotation about the O–CH3 bond in this compound is similar to that observed for torsion about saturated C–CH3 bonds. Interestingly, the intermolecular contribution to this barrier may constitute up to one-third of its height. []
Q6: What applications does this compound have in the pharmaceutical and cosmetic industries?
A6: this compound is researched for its anti-inflammatory properties. One study demonstrated its efficacy in reducing facial erythema in a rosacea model, suggesting its potential as a topical anti-inflammatory agent. [, ] It's also investigated for its skin-brightening effects as part of a multi-modal formulation, showing promising results in reducing melanin production and UV-induced hyperpigmentation. []
Q7: Has this compound shown any potential in combating antibiotic resistance?
A7: A study exploring Schiff base derivatives of this compound demonstrated enhanced antimicrobial activity against ceftriaxone-resistant Escherichia coli isolated from urinary tract infections. The synthesized derivative showed significant bacterial growth inhibition, highlighting its potential for combating antibiotic resistance. []
Q8: Are there any known applications of this compound in materials science?
A8: this compound is used as a building block for synthesizing organic NLO (non-linear optical) materials. One such material, 4‐Ethoxybenzaldehyde‐N‐methyl 4‐Stilbazolium Tosylate (EBST), exhibits promising NLO properties and good transparency, making it suitable for applications like optical switching and THz technology. [, ]
Q9: What are some of the analytical methods used to characterize and quantify this compound?
A9: Common analytical techniques used to characterize and quantify this compound include:
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